Methyl 3-bromo-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-bromo-2-(trifluoromethyl)benzoate: is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group on a benzene ring, which is further esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Esterification: The compound can be synthesized through the halogenation of 2-(trifluoromethyl)benzoic acid followed by esterification with methanol.
Bromination and Trifluoromethylation: Another approach involves the bromination of methyl benzoate followed by trifluoromethylation.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control over temperature and reagent concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some modern production methods utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Iodinated or other nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 3-bromo-2-(trifluoromethyl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a probe in biological studies to understand the behavior of brominated and trifluoromethylated compounds in biological systems. Medicine: It is investigated for potential pharmacological properties, including its use as a precursor in drug synthesis. Industry: The compound finds applications in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The compound exerts its effects through its reactivity with various biological targets. The bromine atom and trifluoromethyl group enhance its binding affinity to certain enzymes and receptors, influencing molecular pathways involved in biological processes.
Comparison with Similar Compounds
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate: Similar in structure but with a fluorine atom instead of a hydrogen.
Methyl 2-bromobenzoate: Lacks the trifluoromethyl group.
Uniqueness: Methyl 3-bromo-2-(trifluoromethyl)benzoate is unique due to the combination of bromine and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
methyl 3-bromo-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXKJKGTJBJWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-47-3 | |
Record name | Methyl 3-bromo-2-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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